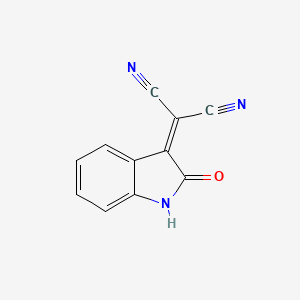

2-(2-Oxoindolin-3-ylidene)malononitrile

Descripción general

Descripción

2-(2-Oxoindolin-3-ylidene)malononitrile is a compound of significant interest in organic chemistry due to its unique structural features and biological propertiesThis compound is characterized by the presence of an indole ring fused with a malononitrile moiety, making it a versatile scaffold for the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile typically involves the condensation of isatin derivatives with malononitrile in the presence of a catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, aluminum oxide, and chitosan . Recently, microwave irradiation and molecular iodine have also been employed to facilitate this reaction at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through electro-organic green synthesis. This method utilizes molecular iodine as a catalyst and operates at room temperature with a constant low current density. The process is efficient, yielding up to 94% of the desired product with high atom economy and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Oxoindolin-3-ylidene)malononitrile undergoes various chemical reactions, including:

Nucleophilic Addition: The compound can react with nucleophiles such as hydrazine and thiosemicarbazide, leading to the formation of indole derivatives.

Cyclization: Reaction with substituted thiosemicarbazides can result in the formation of spiro[indole-thiadiazole] derivatives.

Common Reagents and Conditions

Nucleophilic Addition: Hydrazine, thiosemicarbazide, and other nucleophiles under mild conditions.

Cyclization: Substituted thiosemicarbazides under reflux conditions.

Major Products

Nucleophilic Addition: 3-(2-Aryl hydrazinyl)indole-2-ones and 1-(2-Oxoindolin-3-ylidene)propane-1-thiosemicarbazides.

Cyclization: Spiro[indole-thiadiazole]-2-ones.

Aplicaciones Científicas De Investigación

2-(2-Oxoindolin-3-ylidene)malononitrile has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(2-Oxoindolin-3-ylidene)malononitrile involves its role as a Michael acceptor, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of various bioactive molecules. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile

- 3-(Dicyanomethylene)oxindole

- 2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)malononitrile

Actividad Biológica

2-(2-Oxoindolin-3-ylidene)malononitrile, also known as isatylidene malononitrile, has garnered significant interest in the field of medicinal chemistry due to its unique structural features and promising biological properties. This compound is a versatile Michael acceptor that can be utilized in the synthesis of various bioactive molecules. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an indole moiety and a malononitrile group, which contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Methods

Recent advancements in the synthesis of this compound have focused on green chemistry approaches. One notable method involves electrochemical synthesis using molecular iodine as a catalyst, which allows for high yields (up to 94%) with minimal environmental impact. This method demonstrates tolerance to various electron-donating and electron-withdrawing groups, facilitating the formation of diverse derivatives .

Table 1: Summary of Synthesis Methods for this compound

| Synthesis Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Electrochemical with Iodine | Up to 94% | Room temperature, low current density | Green synthesis, by-product-free |

| Conventional methods | Varies | High temperature, metallic catalysts | Often produces more by-products |

| Microwave-assisted | Varies | Microwave irradiation | Reduced reaction time but less eco-friendly |

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in anticancer applications. It has been shown to act as an apoptosis inducer in various cancer cell lines, demonstrating micromolar activity against several types of cancer cells including colorectal carcinoma and hepatocellular carcinoma .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of derivatives of this compound found that certain compounds exhibited potent growth inhibition in human colorectal carcinoma HCT116 cells. For instance, one derivative was reported to have an EC50 value of 0.24 µM, indicating strong potential as an anticancer agent . The mechanism behind this activity involves the inhibition of tubulin polymerization, which disrupts cancer cell division.

Table 2: Biological Activity Data for Selected Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N'-(4-bromo-5-methyl)-2-oxoindolin-3-ylidene benzohydrazide | HCT116 | 0.24 | Apoptosis induction |

| Methyl piperazine derivative | HCT116 | 0.17 | Inhibits tubulin polymerization |

| Another derivative | SNU398 | 0.088 | Apoptosis induction |

The biological activity of this compound derivatives appears to be linked to their ability to interact with cellular targets involved in apoptosis and cell cycle regulation. The compounds may induce apoptosis through the activation of caspases or by disrupting microtubule dynamics .

Propiedades

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRCJYBQPZJHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984743 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-89-8 | |

| Record name | Isatylidene malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC55483 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-(2-oxoindolin-3-ylidene)malononitrile?

A1: this compound can be synthesized through various methods. One common approach involves the reaction of isatin derivatives with malononitrile. This reaction can be facilitated by catalysts such as molecular iodine under electrochemical conditions [], or iron(III) chloride []. Additionally, it can be prepared through the reaction of N-amidinothiourea with malononitrile via an electron-donor-acceptor (EDA) interaction [].

Q2: What types of reactions is this compound known to undergo?

A2: this compound is an excellent electrophile due to the presence of the electron-withdrawing cyano groups. It readily undergoes nucleophilic addition reactions with various nucleophiles. For example, it participates in asymmetric cascade Michael/cyclization reactions with 2-substituted thiazol-4-ones, leading to the formation of novel thiazole-fused spirooxindoles []. It can also react with amidrazones to yield spiro[indole-3,3′-[1,2,4]triazol]-2(1H)-ones [].

Q3: What role does this compound play in aminoenyne catalysis?

A3: While not a catalyst itself, this compound participates as an active olefinic compound in reactions involving aminoenyne intermediates []. These intermediates, formed by the activation of ynones in the presence of amine catalysts, undergo reflexive-Michael reactions with this compound, showcasing its utility in developing cascade reactions.

Q4: Are there any reported catalytic applications of this compound derivatives?

A4: While this compound itself is not widely reported as a catalyst, its structure offers potential for modification and exploration in catalytic applications. For instance, incorporating it into a chiral framework could lead to the development of novel chiral catalysts.

Q5: Has the structure of this compound been studied using computational chemistry methods?

A5: While the provided abstracts do not directly mention computational studies on this compound, its structure makes it amenable to various computational chemistry investigations. Researchers could use computational methods like density functional theory (DFT) to explore its electronic properties, reactivity, and potential for forming different tautomers. Molecular docking studies could also be employed to predict its binding affinity to various biological targets.

Q6: What is the significance of the reported antimicrobial activities of this compound derivatives?

A6: The synthesis of novel antimicrobial agents is crucial in combating the rise of drug-resistant bacteria. Research [] highlights the synthesis of various furan, pyridine, chromene, and chromenopyridine derivatives, some of which incorporate the this compound scaffold. The reported antimicrobial activities of these compounds signify the potential of this scaffold for developing new therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.